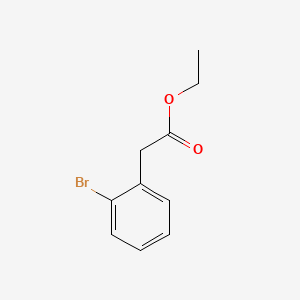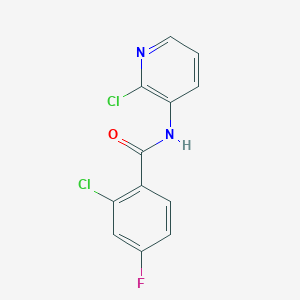
1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda*6*-thiophen-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda*6*-thiophen-3-ol (1,1-Dioxo-PAT) is a novel compound with potential therapeutic applications. It is a synthetic compound derived from the amino acid tyrosine and is a member of the phenethylamine family. It has been shown to have anti-inflammatory, anti-oxidative and anti-cancer properties. It is a promising compound for the development of new drugs and therapies for a variety of diseases.
Scientific Research Applications
Synthesis and Bioactivity of Thiophene Derivatives
Thiophene derivatives, which include the compound "1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol," are known for their wide range of applications in medicinal chemistry due to their valuable bioactivities. These compounds exhibit antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Some thiophene derivatives are recognized as active ingredients in commercially available drugs such as Cefoxitin, Cephalothin, and Raltitrexed. The versatility of thiophenes extends beyond medicinal applications, finding use in organic materials for their electronic properties, in organic synthesis as intermediates, and in agrochemicals, flavors, and dyes. This highlights the importance of continuous development in the synthesis of thiophene derivatives to explore their full potential in various fields, including natural product synthesis and drug development (D. Xuan, 2020).
Amyloid Imaging in Alzheimer's Disease
Research into the applications of thiophene derivatives includes their potential use in amyloid imaging for Alzheimer's disease. Specific radioligands derived from thiophene structures have been studied for their ability to measure amyloid in vivo in the brains of Alzheimer's patients. This is a breakthrough in understanding the pathophysiological mechanisms and the progression of amyloid deposits in the brain, enabling early detection of the disease and evaluation of antiamyloid therapies. Such applications demonstrate the critical role of thiophene derivatives in advancing diagnostic methods and treatments for neurodegenerative diseases (A. Nordberg, 2007).
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives, including those similar to "1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol," are also explored for their application in organic light-emitting diodes (OLEDs). Their unique optical and electronic properties make them suitable for use in the development of OLED materials. The synthesis and modification of thiophene derivatives for this purpose are crucial for improving the efficiency and versatility of OLEDs, contributing to the advancement of organic optoelectronics (B. Squeo & M. Pasini, 2020).
properties
IUPAC Name |
1,1-dioxo-4-(2-phenylethylamino)thiolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c14-12-9-17(15,16)8-11(12)13-7-6-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXCYZDDEDMKGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383110 |
Source


|
| Record name | BAS 03013070 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda*6*-thiophen-3-ol | |
CAS RN |
347364-75-4 |
Source


|
| Record name | BAS 03013070 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine](/img/structure/B1304081.png)



![N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea](/img/structure/B1304092.png)


![3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1304099.png)

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1304103.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride](/img/structure/B1304104.png)
